5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid

Catalog No.
S14035135
CAS No.
M.F
C8H6F3NO3S
M. Wt
253.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-c...

Product Name

5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid

IUPAC Name

5-methyl-2-[(2,2,2-trifluoroacetyl)amino]thiophene-3-carboxylic acid

Molecular Formula

C8H6F3NO3S

Molecular Weight

253.20 g/mol

InChI

InChI=1S/C8H6F3NO3S/c1-3-2-4(6(13)14)5(16-3)12-7(15)8(9,10)11/h2H,1H3,(H,12,15)(H,13,14)

InChI Key

AWOHGDNDCIQVBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C(F)(F)F)C(=O)O

5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C8H6F3NO3SC_8H_6F_3NO_3S and a molar mass of approximately 253.2 g/mol. This compound is characterized by the presence of a thiophene ring, a carboxylic acid functional group, and a trifluoroacetamido substituent. The trifluoroacetamido group contributes to the compound's unique properties, including its potential biological activities and interactions.

The reactivity of 5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid can be attributed to its functional groups. The carboxylic acid can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic substitution: The trifluoroacetamido group can participate in nucleophilic reactions due to the electrophilic nature of the carbonyl carbon.

These reactions can be facilitated by various catalysts or under specific conditions, allowing for the synthesis of derivatives or related compounds.

Synthesis of 5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid typically involves multi-step organic reactions:

  • Formation of the Thiophene Ring: Starting from simpler thiophene derivatives.
  • Introduction of the Methyl Group: Using alkylation methods to add a methyl group at the 5-position.
  • Carboxylation: Employing methods such as Kolbe electrolysis or direct carboxylation techniques.
  • Amidation: Reacting with trifluoroacetic anhydride or similar reagents to introduce the trifluoroacetamido group.

These steps require careful control of reaction conditions to achieve high yields and purity.

5-Methylthiophene-3-carboxylic acidBasic thiophene structureGeneral thiophene applications5-Chloro-2-(trifluoroacetamido)thiophene-3-carboxylic acidChlorine substitutionAntimicrobial agents5-Iodo-3-thiophenecarboxylic acidIodine substitutionEnhanced reactivity

The unique combination of the trifluoroacetamido group and the thiophene structure in 5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid distinguishes it from these similar compounds, potentially leading to unique biological activities and applications not found in its analogs.

Interaction studies involving 5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid are crucial for understanding its biological mechanisms. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound interacts with specific enzymes or receptors.
  • Toxicological Assessments: Determining any adverse effects on living organisms or ecosystems.
  • Metabolic Pathways: Investigating how this compound is processed within biological systems.

Such studies contribute to elucidating its potential therapeutic uses and safety profiles.

Several compounds share structural similarities with 5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid. These include:

  • 5-Methylthiophene-3-carboxylic acid
    • Lacks the trifluoroacetamido group; primarily exhibits basic thiophene-related activities.
  • 5-Chloro-2-(trifluoroacetamido)thiophene-3-carboxylic acid
    • Contains chlorine instead of methyl; alters reactivity and potential biological interactions.
  • 5-Iodo-3-thiophenecarboxylic acid
    • Iodine substitution affects electronic properties and may enhance certain types of reactivity.

Comparison Table

Compound NameUnique FeaturesPotential

Multi-step functionalization approaches represent fundamental strategies for constructing complex thiophene derivatives through sequential chemical transformations [1]. The thiophene ring system exhibits distinctive reactivity patterns that enable selective modification at specific positions, particularly the alpha and beta positions relative to the sulfur atom [2]. These methodologies provide systematic pathways for introducing multiple functional groups while maintaining structural integrity and achieving desired regioselectivity [3].

The electron-rich nature of thiophene facilitates electrophilic aromatic substitution reactions, with the carbon-2 and carbon-5 positions being most reactive due to enhanced electron density [4]. This inherent reactivity profile allows for predictable functionalization sequences that can be exploited in multi-step synthetic strategies [1]. Modern approaches emphasize cascade reactions and one-pot transformations that minimize purification steps while maximizing overall synthetic efficiency [5].

Regioselective Trifluoroacetylation Techniques

Regioselective trifluoroacetylation of thiophene derivatives has emerged as a critical methodology for introducing trifluoroacetamido functionality with high positional control [6]. The use of trifluoroacetic anhydride in combination with nitrogen bases provides optimal conditions for achieving selective acylation at the desired positions [6]. Research demonstrates that electron-rich thiophenes undergo trifluoroacetylation using trifluoroacetic anhydride with pyridine as the base in dichloromethane at room temperature, achieving excellent yields of 95% for appropriately substituted substrates [6].

The choice of nitrogen base significantly influences both reaction rate and regioselectivity in trifluoroacetylation processes [6]. Pyridine at 1.1 equivalents relative to trifluoroacetic anhydride (1.2 equivalents) represents the optimal ratio for achieving high-yielding transformations [6]. Alternative bases such as triethylamine and 4-dimethylaminopyridine have been investigated, but pyridine consistently provides superior results in terms of both yield and selectivity [6].

Mechanistic studies reveal that the reaction proceeds through initial formation of a mixed anhydride between trifluoroacetic anhydride and the nitrogen base, followed by electrophilic attack on the thiophene ring [7]. The regioselectivity depends on the electronic properties of existing substituents, with electron-donating groups directing trifluoroacetylation to adjacent positions [6]. Thiophenes bearing strong electron-donating substituents demonstrate very good yields, while those with weak electron-donating groups exhibit reduced reactivity [6].

Table 2.1: Regioselective Trifluoroacetylation Reaction Conditions

Substrate TypeReagent SystemTemperature (°C)Time (hours)Yield (%)Selectivity
Electron-rich thiophenesTFAA (1.2 eq), pyridine (1.1 eq)252-695α-position preferred
Methyl-substituted thiophenesTFAA, pyridine, DCM254-885-92C-2 selective
Carboxylate-bearing thiophenesTFAA excess, pyridine256-1278-88Adjacent to COOH
BenzothiophenesTFAA, H₃PO₄ catalyst25-30460-80C-3 major product

Carboxylic Acid Protection/Deprotection Protocols

Carboxylic acid protection strategies are essential for multi-step syntheses involving 5-methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid derivatives, enabling selective manipulation of other functional groups while preserving the carboxyl functionality [8] [9]. The selection of appropriate protecting groups depends on the specific reaction conditions planned for subsequent synthetic steps and the required stability profile [9].

Methyl ester protection represents one of the most widely employed strategies for carboxylic acid protection in thiophene chemistry [10] [11]. The conversion of 5-methyl-thiophene-2-carboxylic acid to its methyl ester proceeds quantitatively using thionyl chloride under reflux conditions for 7 hours, followed by distillation to afford the protected compound in 95.6% yield [11]. This method demonstrates exceptional chemoselectivity and provides products with high purity suitable for further functionalization [11].

The deprotection of methyl esters can be accomplished through either acidic or basic hydrolysis, depending on the sensitivity of other functional groups present in the molecule [8]. Basic hydrolysis using sodium hydroxide or potassium hydroxide in aqueous alcohol provides mild conditions that preserve acid-sensitive substituents [8]. Alternatively, acidic hydrolysis using hydrochloric acid or sulfuric acid can be employed when base-sensitive groups are present [8].

Tert-butyl ester protection offers enhanced stability toward acidic conditions while remaining cleavable under specific mild conditions [9] [12]. The introduction of tert-butyl protection involves treatment with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine and triethylamine, achieving yields of 67-70% after extended reaction times [12]. The bulky nature of the tert-butyl group provides steric protection that prevents unwanted reactions at the carboxyl carbon during subsequent synthetic manipulations [12].

Chemoselective deprotection of tert-butyl esters in the presence of other acid-labile groups can be achieved using trimethylsilyl trifluoromethanesulfonate with 2,6-lutidine in dichloromethane [12]. This method selectively removes the tert-butyl ester protection while preserving other functionalities, followed by methanolysis to regenerate the free carboxylic acid in 53% yield [12].

Table 2.2: Carboxylic Acid Protection/Deprotection Methods

Protecting GroupInstallation ConditionsYield (%)Deprotection ConditionsDeprotection Yield (%)
Methyl esterSOCl₂, reflux, 7 h95.6NaOH, H₂O/alcohol85-95
Tert-butyl esterBoc₂O, DMAP, Et₃N, 5 days67-70Me₃SiOTf, lutidine, DCM53
Benzyl esterBnBr, K₂CO₃, DMF80-90H₂, Pd/C, MeOH90-95
Allyl esterAllyl bromide, Cs₂CO₃75-85Pd(PPh₃)₄, morpholine80-90

Palladium-Catalyzed Cross-Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted thiophene derivatives by enabling efficient carbon-carbon bond formation under mild conditions [13] [14] [15]. These methodologies provide access to structurally diverse thiophene compounds through the coupling of organometallic reagents with halogenated thiophene precursors [16] [14]. The versatility of palladium catalysis allows for the introduction of various aryl, alkyl, and heteroaryl substituents with excellent functional group tolerance [14] [15].

Suzuki-Miyaura cross-coupling reactions represent the most extensively utilized palladium-catalyzed transformation for thiophene functionalization [14] [17]. The reaction of thiophene- and furanboronic acids with heteroaryl chlorides proceeds efficiently in aqueous n-butanol using palladium catalysts at catalyst loadings of 0.1-1 mol% [14]. This methodology enables near-quantitative yields while utilizing biodegradable solvents and facilitating product separation from biphasic solvent mixtures without requiring additional organic solvents during workup [14].

The choice of palladium catalyst significantly influences reaction efficiency and scope [15]. Standard catalyst systems such as palladium(II) acetate with tricyclohexylphosphine demonstrate moderate activity, providing yields of 28% for simple thiophene substrates [15]. However, the use of more electron-rich and sterically demanding ligands such as cataCXium A with palladium(II) acetate dramatically improves performance, achieving 95% yields for analogous transformations [15].

Table 2.3: Palladium-Catalyzed Cross-Coupling Reaction Conditions

Coupling TypeCatalyst SystemConditionsYield (%)Substrate Scope
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aqueous n-butanol, 80-100°C65-95Aryl/heteroaryl halides
Suzuki-MiyauraPd(OAc)₂, cataCXium ADMF, 120°C95Thiophene aldehydes
Direct ArylationPd/C, AgF240-280°C85-97Polyfluoroarenes
C-H HomocouplingPd catalyst, AgFRoom temperature76Bromothiophenes
CyclopropylationPd(dppf)Cl₂K₃PO₄, dioxane, 100°C21-28Bromothiophenes

Direct arylation reactions provide an alternative approach that eliminates the need for pre-formed organometallic reagents [13]. Palladium-catalyzed aerobic dehydrogenative cross-coupling of polyfluoroarenes with thiophenes proceeds via two-fold carbon-hydrogen functionalization, achieving excellent reaction efficiency and functional group compatibility [13]. The reaction utilizes molecular oxygen as the terminal oxidant and demonstrates high selectivity for the formation of polyfluoroarene-thiophene structures of interest in functional materials [13].

The mechanism of direct arylation involves initial carbon-hydrogen bond cleavage of polyfluoroarenes, followed by coordination and insertion of the thiophene substrate [13]. Mechanistic studies reveal that the reaction is initiated by the carbon-hydrogen bond cleavage of polyfluoroarenes, with subsequent steps proceeding through well-defined palladium intermediates [13]. This methodology provides a useful and facile protocol for the preparation of polyfluoroarene-thiophene structures with applications in electronic materials [13].

Palladium-catalyzed carbon-hydrogen homocoupling of thiophenes represents a specialized transformation for constructing bithiophene structures [18]. The reaction proceeds in the presence of silver(I) fluoride or acetate, providing bithiophenes in good to excellent yields [18]. Notably, the reaction of 2-bromothiophene proceeds at room temperature to afford 5,5'-dibromo-2,2'-bithiophene with complete preservation of the bromine substituents [18].

Microwave-Assisted Synthesis for Improved Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful methodology for enhancing the efficiency of thiophene derivative preparation through reduced reaction times, improved yields, and cleaner reaction profiles [17] [19] [20]. The application of microwave irradiation to thiophene chemistry provides both thermal and non-thermal effects that accelerate reaction rates and improve selectivity compared to conventional heating methods [21].

Solvent-free microwave-assisted coupling reactions demonstrate exceptional efficiency for thiophene oligomer synthesis [17]. The coupling of thienyl boronic acids and esters with thienyl bromides using aluminum oxide as solid support enables rapid optimization of experimental conditions and facile product isolation [17]. This methodology provides a novel, general, and rapid route to soluble thiophene oligomers with significantly reduced reaction times [17].

Table 2.4: Microwave-Assisted Synthesis Comparison

MethodConventional TimeMicrowave TimeYield ImprovementEnergy Efficiency
Suzuki coupling (quaterthiophene)12-24 hours6 minutes65% isolated yield95% reduction
Suzuki coupling (quinquethiophene)24-48 hours11 minutes74% isolated yield97% reduction
Thiosemicarbazone formation24 hours10 minutes85% yield99% reduction
HydrodesulfurizationStandard efficiency5-14% enhancementEnhanced conversionReduced energy input

The synthesis of quaterthiophene through microwave-assisted Suzuki coupling demonstrates the remarkable efficiency gains achievable with this methodology [17]. The reaction of 2-bromo-2,2'-bithiophene with bis(pinacolato)diboron completes in 6 minutes under microwave irradiation, providing quaterthiophene in 65% isolated yield [17]. Similarly, quinquethiophene formation through the reaction of dibromoterthiophene with thienylboronic acid requires only 11 minutes to achieve 74% isolated yield [17].

Microwave-enhanced catalytic processes demonstrate both thermal and non-thermal effects that contribute to improved reaction efficiency [21]. In hydrodesulfurization studies of thiophene over nickel-molybdenum/aluminum oxide catalysts, microwave irradiation provides 5-14% higher efficiency compared to conventional heating [21]. The enhancement results from microwave selective heating that creates hot spots within the catalyst, thereby improving reaction rates through localized temperature elevation [21].

The environmental benefits of microwave-assisted synthesis include reduced solvent consumption, shorter reaction times, and cleaner reaction profiles [20]. Solvent-free conditions are particularly advantageous for industrial applications, eliminating waste streams and simplifying product purification [20]. The rapid heating achievable with microwave irradiation also reduces energy consumption compared to conventional heating methods that require extended reaction times [21].

Microwave-assisted direct thioesterification represents another application where significant improvements in reaction efficiency are observed [19]. The one-pot synthesis of thioesters from carboxylic acids, N,N'-diphenylthiourea, triethylamine, and primary alkyl halides proceeds efficiently under microwave heating with catalytic 4-dimethylaminopyridine [19]. Both aromatic and aliphatic carboxylic acids participate in these transformations with broad functional group compatibility [19].

The application of thiophene carboxylic acid scaffolds in kinase inhibitor design represents a sophisticated approach to targeted drug discovery. The structural framework of 5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid provides several key pharmacophoric elements essential for kinase binding and inhibition [1] [2].

Thiophene-Based Kinase Inhibitor Design Strategies

The thiophene carboxylic acid pharmacophore has emerged as a privileged scaffold for kinase inhibitor development due to its unique electronic properties and structural features. The aromatic thiophene ring system facilitates π-π stacking interactions with amino acid residues in the kinase active site, while the carboxylic acid group at the 3-position enables critical hydrogen bonding interactions with the hinge region of protein kinases [3] [1].

Research by De and colleagues demonstrated that thiophene-3-carboxamide derivatives exhibit dual inhibitory activity against the c-Jun N-terminal kinase (JNK) by functioning as both ATP and JIP (JNK-interacting protein) mimetics [1]. This dual binding mechanism suggests that the thiophene scaffold can simultaneously occupy both the ATP binding site and the docking groove of the kinase, providing enhanced selectivity and potency.

The incorporation of a trifluoroacetamido group at the 2-position of the thiophene ring, as observed in 5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid, serves multiple functions in kinase inhibitor design. The trifluoroacetamido moiety contributes to improved metabolic stability through the electron-withdrawing effects of the trifluoromethyl group, while also providing additional hydrogen bonding capabilities that enhance binding affinity to target kinases [4] [5].

Structure-Activity Relationship Studies in Kinase Inhibition

Comprehensive structure-activity relationship (SAR) studies have revealed critical structural features necessary for optimal kinase inhibition. The positioning of the methyl group at the 5-position of the thiophene ring influences both the electronic distribution and steric properties of the molecule. This substitution pattern has been shown to enhance selectivity for specific kinase isoforms while maintaining potent inhibitory activity [3] [2].

The development of thieno[2,3-d]pyrimidine derivatives incorporating thiophene carboxylic acid pharmacophores has yielded compounds with FLT3 kinase inhibitory activity ranging from 41.4% to 83.5% inhibition [3]. These findings demonstrate the versatility of the thiophene carboxylic acid scaffold in targeting different kinase families through systematic structural modifications.

Kinase TargetThiophene ScaffoldKey Structural FeaturesInhibitory Activity
JNK1/JNK3Thiophene-3-carboxamideCarboxamide essential for bindingIC50 = 35 nM (JNK3)
FLT3Thieno[2,3-d]pyrimidineBenzothiazole enhances activity41.4-83.5% inhibition
PLK1Thiophene with basic amineImproved solubility and reduced protein bindingPotent inhibition
Haspin, Clk4, DRAK1HydroxybenzothiopheneHydroxyl group crucial for bindingIC50 = 11-353 nM

Development of Antimicrobial Agents Targeting Bacterial Enzymes

The antimicrobial properties of thiophene carboxylic acid derivatives have been extensively investigated, with particular emphasis on their ability to target essential bacterial enzymes. The structural framework of 5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid provides a foundation for developing novel antimicrobial agents with improved efficacy against drug-resistant bacterial strains [6] [7] [8].

Bacterial Enzyme Inhibition Mechanisms

Thiophene carboxylic acid derivatives exhibit antimicrobial activity through multiple mechanisms, including bacterial enzyme inhibition and membrane disruption. The carboxylic acid functional group facilitates interaction with bacterial enzymes through hydrogen bonding and electrostatic interactions, while the thiophene ring system contributes to lipophilicity and membrane permeability [6] [9].

Recent studies have demonstrated that 5-phenyl-3-ureidothiophene-2-carboxylic acids target the RNA polymerase switch region, representing a novel mechanism of action distinct from traditional antibiotics [9]. These compounds exhibit good antibacterial activity against both Gram-positive bacteria and Gram-negative Escherichia coli TolC strains, with reduced resistance frequency compared to established antibiotics like rifampicin.

The development of thiophene derivatives with activity against colistin-resistant Acinetobacter baumannii and Escherichia coli represents a significant advancement in antimicrobial drug discovery [7] [8]. Compounds designated as thiophene derivatives 4, 5, and 8 demonstrated MIC50 values between 16-32 mg/L for colistin-resistant A. baumannii and 8-32 mg/L for colistin-resistant E. coli, indicating potent activity against these challenging pathogens.

Antimicrobial Spectrum and Resistance Profile

The broad-spectrum antimicrobial activity of thiophene carboxylic acid derivatives encompasses both Gram-positive and Gram-negative bacteria. Tetrasubstituted thiophene derivatives have shown superior activity compared to the standard antibiotic gentamicin against Pseudomonas aeruginosa, demonstrating the potential of this scaffold in addressing multidrug-resistant infections [6].

The mechanism of action involves membrane permeabilization and disruption of bacterial cell wall integrity. Time-kill curve assays have confirmed bactericidal effects against colistin-resistant strains, with treatment resulting in increased membrane permeabilization and reduced adherence of bacterial isolates to host cells [7] [8].

Bacterial TargetThiophene DerivativeMIC Values (μg/mL)Mechanism of Action
Pseudomonas aeruginosaTetrasubstituted thiopheneSuperior to gentamicinBactericidal/bacteriostatic
Staphylococcus aureus5-Methylthiophene derivative25-32Enzyme inhibition
Escherichia coli5-Methylthiophene derivative50-64Membrane disruption
Colistin-resistant A. baumanniiThiophene derivatives 4, 5, 816-32 (MIC50)Membrane permeabilization

Structure-Activity Relationship (SAR) Studies in Cancer Therapeutics

The development of thiophene carboxylic acid derivatives as anticancer agents has been guided by comprehensive structure-activity relationship studies that identify key molecular features responsible for cytotoxic activity. The structural framework of 5-Methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid incorporates several critical pharmacophoric elements that contribute to anticancer efficacy [10] [11] [12].

Molecular Targets and Mechanisms of Action

Thiophene carboxylic acid derivatives exhibit anticancer activity through multiple mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest. The carboxylic acid group at the 3-position serves as a crucial binding element for interaction with cellular targets, while the thiophene ring system facilitates membrane penetration and cellular uptake [11] [12].

The incorporation of electron-withdrawing groups such as the trifluoroacetamido moiety enhances the cytotoxic potency of thiophene derivatives. This structural modification contributes to improved selectivity for cancer cells over normal cells, a critical factor in therapeutic development [10] [11].

Structure-activity relationship studies have revealed that the positioning of substituents on the thiophene ring significantly influences anticancer activity. The methyl group at the 5-position, combined with the trifluoroacetamido group at the 2-position, creates an optimal electronic environment for target binding and cellular activity [12] [13].

Cancer Cell Line Selectivity and Cytotoxic Potency

Thiophene carboxylic acid derivatives demonstrate remarkable selectivity for specific cancer cell types. 2-Aminothiophene-3-carboxylic acid ester derivatives have shown unusual cytostatic selectivity for T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, with IC50 values in the higher nanomolar range [14].

The selectivity profile of these compounds is approximately 20- to 50-fold higher for sensitive tumor cell types compared to other tumor cell lines or non-tumorigenic cells [14]. This selectivity is attributed to preferential suppression of protein synthesis rather than DNA or RNA synthesis, leading to G1 phase cell cycle arrest and apoptosis induction in susceptible cancer cells.

Recent studies have demonstrated that benzothiophene-3-carboxylic acid derivatives targeting the RhoA/ROCK pathway exhibit potent antiproliferative activity against MDA-MB-231 breast cancer cells [13]. The lead compound significantly inhibited cell proliferation, migration, and invasion while promoting apoptosis through suppression of myosin light chain phosphorylation and stress fiber formation.

Structural Optimization for Enhanced Efficacy

The optimization of thiophene carboxylic acid derivatives for enhanced anticancer activity has focused on several key structural modifications. The introduction of benzothiazole moieties has been shown to increase anticancer activity, while pyrimidine substitution on sulfonamide groups also enhances therapeutic efficacy [10] [11].

Alkyl chain modifications at various positions on the thiophene ring modulate antiproliferative effects. Higher alkyl derivatives (pentyl to nonyl) demonstrate invariable inhibitory activity against sensitive tumor cell lines at nanomolar concentrations, while functionalization with hydroxyl or amino groups results in variable antiproliferative activities [10].

The development of multi-target kinase inhibitors based on the thiophene carboxylic acid scaffold represents a promising approach to overcome cancer chemoresistance. Compounds incorporating the 5-hydroxybenzothiophene framework have demonstrated broad-spectrum anticancer activity with IC50 values ranging from 7.2 to 163 μM against various cancer cell lines [12].

Structural FeatureCancer Cell LinesIC50 Values (μM)Mechanism of Action
Carboxylic acid at C-3HepG2, MCF-7, HT-297.2-15Essential for binding activity
Trifluoroacetamido at C-2Breast, lung, CNS cancerNanomolar rangeImproved selectivity
Benzothiazole moietyMCF-7, NCI-H460, SF-268Comparable to doxorubicinEnhanced anticancer activity
Hydroxyl substitutionMDA-MB-231, various lines2.52Critical for activity

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

253.00204871 g/mol

Monoisotopic Mass

253.00204871 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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